molecular formula C5H8ClN B1445947 3-Ethynylazetidine hydrochloride CAS No. 1426424-91-0

3-Ethynylazetidine hydrochloride

Cat. No. B1445947
CAS RN: 1426424-91-0
M. Wt: 117.58 g/mol
InChI Key: OMNLKHUIGCZRQQ-UHFFFAOYSA-N
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Description

3-Ethynylazetidine hydrochloride is a chemical compound with the formula C5H8ClN . It has a molecular weight of 117.58 . It is a useful research chemical and is used in a variety of research applications .


Molecular Structure Analysis

The InChI code for 3-Ethynylazetidine hydrochloride is 1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Ethynylazetidine hydrochloride is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Ethynylazetidine hydrochloride: is a valuable compound in organic synthesis due to its four-membered ring structure, which imparts significant ring strain. This strain-driven reactivity makes it a versatile intermediate for constructing more complex molecules. Its stability compared to aziridines allows for facile handling and unique reactivity under controlled conditions .

Medicinal Chemistry

In medicinal chemistry, 3-Ethynylazetidine hydrochloride serves as a building block for pharmaceuticals. The azetidine ring is a common motif in drug molecules, and its incorporation can enhance the biological activity and selectivity of therapeutic agents .

Polymerization

The strained ring structure of azetidines, including 3-Ethynylazetidine hydrochloride , can be exploited in polymerization reactions. It can act as a monomer that, under the right conditions, polymerizes to form novel polymers with unique properties .

Chiral Template Synthesis

3-Ethynylazetidine hydrochloride: can be used as a chiral template in asymmetric synthesis. Its rigid structure can induce chirality in the synthesis of enantiomerically pure compounds, which is crucial in the production of certain pharmaceuticals .

Chemical Synthesis Research

Researchers utilize 3-Ethynylazetidine hydrochloride in chemical synthesis to explore new reactions and pathways. Its reactivity can lead to the discovery of new synthetic methods that can be applied to the synthesis of complex organic molecules .

Material Science

In material science, 3-Ethynylazetidine hydrochloride can contribute to the development of materials with specific characteristics. Its incorporation into materials can alter physical properties such as thermal stability, rigidity, and resistance to chemicals .

Safety And Hazards

The safety information for 3-Ethynylazetidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethynylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNLKHUIGCZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylazetidine hydrochloride

CAS RN

1426424-91-0
Record name 3-ethynylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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